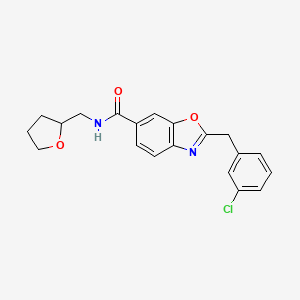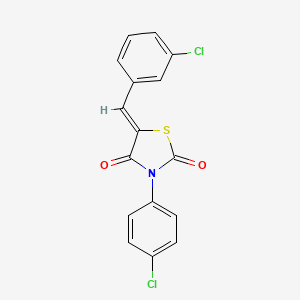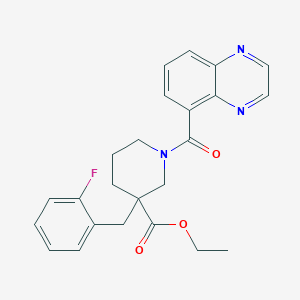![molecular formula C19H35N3O4 B6103947 N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide, also known as NIPP-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. NIPP-1 is a potent and selective inhibitor of protein phosphatase 1 (PP1), an enzyme that plays a critical role in many cellular processes, including cell division, metabolism, and gene expression.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide has been widely used in scientific research to study the function of PP1 and its role in various cellular processes. For example, this compound has been used to investigate the role of PP1 in regulating the activity of the transcription factor NFAT, which is involved in immune cell function. This compound has also been used to study the role of PP1 in controlling the activity of the kinase GSK3, which is involved in many signaling pathways.
Wirkmechanismus
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide acts as a competitive inhibitor of PP1 by binding to the catalytic subunit of the enzyme. This prevents PP1 from dephosphorylating its target substrates, leading to a decrease in their activity. This compound has been shown to be highly selective for PP1, with little or no effect on other phosphatases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. For example, this compound has been shown to increase the phosphorylation of the transcription factor CREB, which is involved in learning and memory. This compound has also been shown to increase the phosphorylation of the protein tau, which is involved in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its high selectivity for PP1, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, one limitation of using this compound is its relatively low potency compared to other PP1 inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide and its applications in scientific research. One area of interest is the development of more potent and selective PP1 inhibitors based on the structure of this compound. Another area of interest is the use of this compound in studying the role of PP1 in diseases such as cancer and neurodegenerative disorders. Overall, this compound has proven to be a valuable tool for studying the function of PP1 and its role in cellular processes, and its potential applications in scientific research are vast.
Synthesemethoden
N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. One common method involves the use of Fmoc-protected amino acids and a coupling reagent such as HATU or DIC. The this compound peptide can then be cleaved from the resin using TFA or another suitable cleavage agent.
Eigenschaften
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-6-oxo-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O4/c1-16(2)26-12-3-7-20-19(24)17-5-6-18(23)22(15-17)9-4-8-21-10-13-25-14-11-21/h16-17H,3-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNOQNSQFBCTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCC(=O)N(C1)CCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![1-[2-(4-morpholinyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B6103870.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B6103939.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
